molecular formula C9H17NO3 B126062 Methyl 2-acetamido-3,3-dimethylbutanoate CAS No. 143005-55-4

Methyl 2-acetamido-3,3-dimethylbutanoate

Cat. No.: B126062
CAS No.: 143005-55-4
M. Wt: 187.24 g/mol
InChI Key: MNKLWOGVQOMQHS-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3,3-dimethylbutanoate is a chiral amino acid derivative that functions as a valine analogue and is utilized as a specialized building block in organic synthesis and pharmaceutical research . The compound features a branched ester structure with an acetamido group, which can be valuable for constructing more complex peptide-like molecules or for use in medicinal chemistry programs aimed at developing new bioactive compounds . Its structure, which includes a sterically hindered 3,3-dimethylbutanoate backbone, makes it a useful intermediate for introducing conformational constraints or specific stereochemistry into target molecules. As a valine derivative, it is part of a class of compounds that are often explored for their potential in creating novel chemical entities for various research applications . This product is intended for research purposes as a chemical reagent and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

143005-55-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-acetamido-3,3-dimethylbutanoate

InChI

InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13-5)9(2,3)4/h7H,1-5H3,(H,10,11)

InChI Key

MNKLWOGVQOMQHS-UHFFFAOYSA-N

SMILES

CC(=O)NC(C(=O)OC)C(C)(C)C

Canonical SMILES

CC(=O)NC(C(=O)OC)C(C)(C)C

Synonyms

Valine, N-acetyl-3-methyl-, methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among methyl 2-acetamido-3,3-dimethylbutanoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Structural Features References
This compound C₉H₁₇NO₃ Acetamido, methyl ester, dimethyl Branched alkyl chain with stereochemical rigidity
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₅F₃NO₂ Trifluoroethylamino, methyl ester Fluorinated substituent enhances electronegativity
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂ClNO₂ Cyclobutane ring, methylamino Rigid cyclobutane scaffold
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, oxo Conjugation-prone α,β-unsaturated system
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₄ClNO₂ Free amino, methyl ester Unprotected amino group increases reactivity
Ethyl 2-acetamido-3-mercapto-3-methylbutanoate C₉H₁₇NO₃S Mercapto, ethyl ester Thiol group introduces redox activity
This compound
  • Synthesized via reductive amination of methyl 2-amino-3,3-dimethylbutanoate hydrochloride with aldehydes (e.g., benzaldehyde) in dichloroethane, followed by sodium triacetoxyhydroborate reduction .
  • Yields: ~100% after purification via C18 reverse-phase chromatography .
Related Compounds

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: Prepared using 2,2,2-trifluoroethyl triflate and diisopropylethylamine in THF at 60°C for 27 hours. Requires rigorous anhydrous conditions .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Synthesized via tert-butoxycarbonyl (Boc) deprotection using HCl/dioxane, achieving quantitative yields .

Methyl 2-benzoylamino-3-oxobutanoate: Generated by refluxing benzoylamino derivatives with aromatic amines in benzene, catalyzed by p-toluenesulfonic acid (PTSA) .

Physicochemical Properties

Property This compound Methyl (2S)-trifluoroethylamino analog Methyl 2-amino-3-methylbutanoate HCl
Solubility Moderate in polar aprotic solvents High in THF, DMF High in water (due to HCl salt)
Melting Point Not reported Not reported 150–155°C (decomposes)
Chromatographic Retention C18 column (acetonitrile/water) Similar to parent compound Silica gel (hexane/ethyl acetate)
Stability Stable under inert atmosphere Sensitive to hydrolysis Hygroscopic

Research Findings and Challenges

  • Steric Effects: The 3,3-dimethyl group in this compound hinders nucleophilic attacks at the β-position, unlike the oxo group in methyl 2-benzoylamino-3-oxobutanoate, which facilitates Michael additions .
  • Salt vs. Free Base: Hydrochloride salts (e.g., methyl 2-amino-3-methylbutanoate HCl) exhibit superior crystallinity but require careful handling due to hygroscopicity .
  • Synthetic Limitations : Fluorinated analogs demand specialized reagents (e.g., trifluoroethyl triflate), increasing production costs .

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name, This compound, reflects its branched ester structure. Key identifiers include:

  • Molecular formula : C₉H₁₇NO₃

  • Molecular weight : 187.24 g/mol

  • SMILES notation : CC(=O)NC(C(=O)OC)C(C)(C)C

The tert-butyl group at the 3-position and the acetamido moiety at the 2-position confer steric hindrance, influencing reaction kinetics during synthesis.

Direct Esterification of 2-Acetamido-3,3-Dimethylbutanoic Acid

Reaction Mechanism and Catalysis

This method involves esterifying 2-acetamido-3,3-dimethylbutanoic acid with methanol under acidic or catalytic conditions. A patent by CN112409174A demonstrates the efficacy of ionic liquid catalysts for analogous esterifications.

Reaction conditions :

  • Catalyst : N-(3-Sulfopropyl)-N-methylpyrrolidone bisulfate (5–10 wt%)

  • Temperature : 68–75°C

  • Methanol ratio : 1.5–3 equivalents relative to acid

The ionic liquid facilitates proton transfer, enhancing reaction rates while enabling catalyst reuse after dehydration (<3% water content).

Process Optimization

Key steps include:

  • Reflux phase : 4–6 hours to achieve equilibrium.

  • Distillation phase : Methanol and byproduct water are removed via a rectification tower, maintaining a reflux ratio of 2:1–5:1.

  • Product isolation : Crude ester is distilled under reduced pressure (85°C, 10–15 mmHg), yielding >99% purity (GC) and 90.7% molar yield.

Table 1. Direct Esterification Parameters

ParameterValue
Catalyst Loading0.1–0.2 g/g acid
Reaction Time12–18 hours (total)
Methanol Recovery Rate95–98%

Acetylation of Methyl 2-Amino-3,3-Dimethylbutanoate

Synthesis of Amine Precursor

Methyl 2-amino-3,3-dimethylbutanoate is synthesized via reductive amination of 3,3-dimethyl-2-[(trimethylsilyl)imino]butanoic acid methyl ester using sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction conditions :

  • Reducing agent : NaBH₃CN (1.2 equivalents)

  • Temperature : Ambient (25°C)

  • Yield : 90% (chromatographic purity)

Acetylation Protocol

The amine intermediate is acetylated using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine):

Methyl 2-amino-3,3-dimethylbutanoate+(CH3CO)2OMethyl 2-acetamido-3,3-dimethylbutanoate+CH3COO\text{Methyl 2-amino-3,3-dimethylbutanoate} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{CH}_3\text{COO}^-

Key considerations :

  • Stoichiometry : 1.1 equivalents of acetic anhydride prevent over-acetylation.

  • Purification : The product is isolated via vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Direct esterification offers a one-step process suitable for industrial scaling, with ionic liquids reducing waste.

  • Acetylation route provides higher intermediate control but requires additional steps, increasing production costs.

Table 2. Method Comparison

CriterionDirect EsterificationAcetylation Route
Steps12
Catalyst ReusabilityYes (ionic liquid)No
Yield90.7%81–85% (overall)
Purity>99% (GC)>98% (HPLC)

Environmental Impact

Ionic liquid catalysts in direct esterification align with green chemistry principles by minimizing solvent waste and enabling closed-loop methanol recycling.

Industrial-Scale Production Challenges

Catalyst Deactivation

Residual water (>3%) in ionic liquids promotes hydrolysis, necessitating rigorous dehydration between batches.

Byproduct Management

Water generated during esterification must be efficiently removed to shift equilibrium toward product formation. The patent’s integrated distillation-reflux system addresses this by continuous methanol reflux .

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialYieldPurityKey ConditionRef.
Reductive Amination(2S)-2-amino-3,3-dimethylbutanoate100%>95%NaBH(OAc)₃, DCE, 10 h
Acetylation(2S)-2-amino-3,3-dimethylbutanoate85%98%AcCl, DIPEA, THF, 60°C

Q. Table 2: Analytical Data

TechniqueKey Peaks/DataSignificanceRef.
1H-NMR (DMSO-d6)δ 9.00 (brs, NH), δ 1.02 (s, 9H)Confirms tert-butyl and acetamido groups
LCMS (ESI+)[M+H]+ = 216.2, tR = 2.1 minValidates molecular weight and purity

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